L-Serine benzyl ester benzenesulfonate (salt)

Catalog No.
S1912418
CAS No.
3695-68-9
M.F
C16H19NO6S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine benzyl ester benzenesulfonate (salt)

CAS Number

3695-68-9

Product Name

L-Serine benzyl ester benzenesulfonate (salt)

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate

Molecular Formula

C16H19NO6S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m0./s1

InChI Key

AJKFQGHWMCPNTI-FVGYRXGTSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O

L-Serine benzyl ester benzenesulfonate (CAS 3695-68-9) is a highly crystalline, C-terminally protected amino acid salt utilized extensively as a foundational building block in peptide synthesis and pharmaceutical manufacturing. By masking the carboxyl group as a benzyl (Bzl) ester and stabilizing the primary amine with a benzenesulfonate (besylate) counterion, this compound provides an orthogonally addressable intermediate. The besylate salt form is specifically engineered to deliver superior handling characteristics, thermal stability, and optimized solubility profiles in organic solvents, making it a preferred precursor for both solution-phase and solid-phase peptide coupling workflows compared to standard free bases or simple halide salts.

Substituting the benzenesulfonate salt with the more ubiquitous L-Serine benzyl ester hydrochloride (CAS 60022-62-0) introduces significant processability and handling risks. Hydrochloride salts of amino acid benzyl esters are typically highly water-soluble but exhibit restricted solubility in the aprotic organic solvents (such as DCM or DMF) required for standard peptide coupling reactions . Furthermore, HCl salts are notoriously hygroscopic, absorbing atmospheric moisture that can skew stoichiometric weighing and actively quench moisture-sensitive coupling reagents like DCC or EDC. In contrast, the besylate salt is synthesized directly via azeotropic distillation, yielding a non-hygroscopic, highly pure crystalline solid that ensures kinetic homogeneity and stoichiometric precision during industrial scale-up.

Direct Synthesis Yield and Crystalline Purity

The benzenesulfonate salt is synthesized directly via Dean-Stark azeotropic distillation using benzenesulfonic acid as both the catalyst and salt-former, achieving isolated yields exceeding 85% after simple recrystallization in hot ethanol . In contrast, generating the hydrochloride salt requires secondary salt exchange or the use of corrosive gaseous HCl, which often results in lower initial purity and necessitates more complex, solvent-intensive downstream purification steps .

Evidence DimensionSynthesis Yield and Purification Efficiency
Target Compound Data>85% yield, direct crystallization from ethanol
Comparator Or BaselineL-Serine benzyl ester hydrochloride (requires secondary HCl treatment, lower direct purity)
Quantified DifferenceElimination of secondary salt-exchange steps with >85% single-step yield
ConditionsDean-Stark esterification in benzene/toluene

Streamlines procurement by providing a highly pure, directly crystallizable precursor that minimizes downstream purification bottlenecks and batch-to-batch variability.

Organic Solvent Solubility for Peptide Coupling

The bulky, lipophilic benzenesulfonate counterion significantly enhances the compound's solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are standard for peptide coupling. Conversely, the L-Serine benzyl ester hydrochloride salt is highly soluble in water but exhibits poor solubility in these organic media, often requiring pre-neutralization with a tertiary amine (e.g., DIEA) which can lead to premature side reactions or incomplete dissolution .

Evidence DimensionOrganic Solvent Compatibility
Target Compound DataHigh solubility in DCM/DMF without pre-neutralization
Comparator Or BaselineL-Serine benzyl ester hydrochloride (water-soluble, poor organic solubility)
Quantified DifferenceEnables homogeneous reaction conditions in aprotic solvents
ConditionsStandard peptide coupling conditions (e.g., DCM/DMF at room temperature)

Ensures homogeneous reaction kinetics during complex peptide synthesis, maximizing coupling efficiency and minimizing unreacted starting materials.

Moisture Stability and Stoichiometric Precision

L-Serine benzyl ester benzenesulfonate forms a highly stable, non-hygroscopic crystalline matrix that resists atmospheric moisture absorption during storage and benchtop handling. By contrast, amino acid hydrochloride salts are frequently hygroscopic, which not only alters the effective molecular weight—leading to stoichiometric errors—but also introduces trace water that can hydrolyze sensitive coupling reagents like carbodiimides (EDC/DCC) .

Evidence DimensionHygroscopicity and Handling Stability
Target Compound DataNon-hygroscopic, stable crystalline solid
Comparator Or BaselineHydrochloride salts (prone to moisture absorption)
Quantified DifferencePrevents moisture-induced stoichiometric drift and reagent quenching
ConditionsAmbient benchtop weighing and storage

Prevents stoichiometric errors and moisture-induced coupling failures, ensuring high reproducibility in industrial scale-up.

Solution-Phase Synthesis of Complex Peptides

Due to its superior solubility in aprotic organic solvents (DCM, DMF) compared to the hydrochloride salt, this besylate salt is the preferred precursor for solution-phase peptide synthesis (SPPS). It ensures homogeneous coupling kinetics, which is critical when synthesizing short to medium-length peptides where precipitation of intermediates must be avoided .

Industrial Production of Macrocyclic Antagonists

The high crystalline purity and non-hygroscopic nature of the benzenesulfonate salt make it an ideal stable intermediate for the large-scale synthesis of complex macrocyclic compounds, such as motilin receptor antagonists. Its precise stoichiometry prevents the introduction of trace moisture that could derail moisture-sensitive macrocyclization steps [1].

Orthogonally Protected Precursor for O-Alkylation

With the carboxyl group protected by a benzyl ester and the amine stabilized as a besylate salt, the free hydroxyl group of the serine side chain can be selectively targeted for O-alkylation or O-acylation. The stability of the besylate salt during these transformations ensures higher yields of modified serine derivatives compared to using the more labile free base or moisture-prone HCl salt .

Dates

Last modified: 04-15-2024

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